molecular formula C13H25NO3 B6196865 tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate CAS No. 2680535-96-8

tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B6196865
CAS No.: 2680535-96-8
M. Wt: 243.3
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Description

Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate: is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group, a hydroxymethyl group, and two methyl groups. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 2,2-dimethylpiperidine with formaldehyde and a suitable amine.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl chloroformate and a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the development of new therapeutic agents.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine ring without additional substituents.

    2,2-Dimethylpiperidine: A piperidine ring with two methyl groups.

    Tert-butyl piperidine-1-carboxylate: A piperidine ring with a tert-butyl ester group.

Uniqueness

Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the combination of its substituents. The presence of both the hydroxymethyl group and the tert-butyl ester group provides distinct reactivity and stability, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

2680535-96-8

Molecular Formula

C13H25NO3

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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